molecular formula C26H30ClN7O2 B608166 Jak3-IN-1 CAS No. 1805787-93-2

Jak3-IN-1

Número de catálogo B608166
Número CAS: 1805787-93-2
Peso molecular: 508.02
Clave InChI: UGXCBYVBIJACEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Jak3-IN-1 is a potent, selective, and orally active JAK3 inhibitor . It has an IC50 of 4.8 nM, showing over 180-fold more selectivity for JAK3 than JAK1 (IC50 of 896 nM) and JAK2 (IC50 of 1050 nM) . It is a type of immune-modulating medication that inhibits the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), thereby interfering with the JAK-STAT signaling pathway in lymphocytes .


Molecular Structure Analysis

The molecular structure of Jak3-IN-1 is C26H30ClN7O2 . The crystal structure of the Jak3 kinase domain has been studied in complex with a staurosporine analog . This provides a detailed view of the Jak3 active site and facilitates the development of Jak3-specific inhibitors .


Physical And Chemical Properties Analysis

Jak3-IN-1 has a molecular weight of 508.02 . It is a solid compound that is soluble in DMSO at 100 mg/mL (ultrasonic) .

Aplicaciones Científicas De Investigación

  • Immunosuppression and Allograft Rejection : Jak3 inhibitors like PNU156804 and CP-690,550 have been found effective in prolonging allograft survival in organ transplantation. They work by inhibiting Jak3-dependent T-cell proliferation, acting synergistically with other immunosuppressants like cyclosporine A (CsA) and additively with rapamycin (Stepkowski et al., 2002); (Changelian et al., 2003).

  • Autoimmune Diseases : Jak3 inhibitors have shown promise in the treatment of autoimmune diseases like Type 1 diabetes. JANEX-1, a Jak3 inhibitor, demonstrated potent immunomodulatory activity and significantly delayed the onset of diabetes in a NOD mouse model (Cetkovic-Cvrlje et al., 2003).

  • Cancer Therapeutics : Jak3 mutations are linked to T-cell acute lymphoblastic leukemia (T-ALL). Studies have shown that JAK3 mutants transform hematopoietic cells through JAK1 activation, causing T-ALL in mouse models. This suggests the potential for JAK1/JAK3 inhibitors in treating T-ALL (Degryse et al., 2014).

  • Impact on Lymphocyte Populations : In nonhuman primate models, Jak3 inhibition with CP-690,550 led to significant reduction in NK cell and T-cell numbers, influencing immune response and organ transplant rejection (Paniagua et al., 2005).

  • Role in Hematopoietic Cells Development : Jak3-deficient mice exhibit severe defects in lymphoid cells, emphasizing its crucial role in the development of lymphoid cells and potential implications in treating related disorders (Park et al., 1995).

  • Cytokine Signal Transduction : Jak3 mediates signal transduction from various cytokine receptors. Its expression and function in human intestinal enterocytes suggest a role in intestinal wound repair processes, involving interactions with proteins like villin (Kumar et al., 2007).

Direcciones Futuras

The JAK/STAT pathway may represent a potential therapeutic target for various diseases. The effectiveness and therapeutic benefit obtained from JAK inhibitors will depend on accurate patient selection and improved understanding of disease biology . The development of JAK-STAT pathway inhibitors mainly focuses on the inhibition of disease conditions .

Propiedades

IUPAC Name

N-[3-[[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN7O2/c1-4-24(35)30-19-7-5-6-18(14-19)16-28-25-21(27)17-29-26(32-25)31-22-9-8-20(15-23(22)36-3)34-12-10-33(2)11-13-34/h4-9,14-15,17H,1,10-13,16H2,2-3H3,(H,30,35)(H2,28,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXCBYVBIJACEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)NC(=O)C=C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jak3-IN-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.